Cas no 2137443-29-7 (4-methyl-5-oxo-N-(propan-2-yl)piperazine-2-carboxamide)
4-methyl-5-oxo-N-(propan-2-yl)piperazine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-714215
- 2137443-29-7
- 4-methyl-5-oxo-N-(propan-2-yl)piperazine-2-carboxamide
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- Inchi: 1S/C9H17N3O2/c1-6(2)11-9(14)7-5-12(3)8(13)4-10-7/h6-7,10H,4-5H2,1-3H3,(H,11,14)
- InChI Key: OZTBQRVFHMPWJO-UHFFFAOYSA-N
- SMILES: O=C(C1CN(C)C(CN1)=O)NC(C)C
Computed Properties
- Exact Mass: 199.132076794g/mol
- Monoisotopic Mass: 199.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 61.4Ų
4-methyl-5-oxo-N-(propan-2-yl)piperazine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-714215-1.0g |
4-methyl-5-oxo-N-(propan-2-yl)piperazine-2-carboxamide |
2137443-29-7 | 1g |
$0.0 | 2023-06-06 |
4-methyl-5-oxo-N-(propan-2-yl)piperazine-2-carboxamide Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 4-methyl-5-oxo-N-(propan-2-yl)piperazine-2-carboxamide
4-Methyl-5-Oxo-N-(Propan-2-Yl)Piperazine-2-Carboxamide: A Comprehensive Overview
4-Methyl-5-Oxo-N-(Propan-2-Yl)Piperazine-2-Carboxamide, also known by its CAS number CAS No. 2137443-29-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperazine derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The molecule's structure is characterized by a piperazine ring system, which is a six-membered ring containing two nitrogen atoms. The substituents on the piperazine ring, including the methyl group at position 4, the oxo group at position 5, and the N-(propan-2-yl) group at position 2, contribute to its unique chemical properties and biological functions.
The synthesis of 4-Methyl-5-Oxo-N-(Propan-2-Yl)Piperazine-2-Carboxamide involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and amide bond formation. Recent advancements in synthetic chemistry have enabled the efficient and scalable production of this compound, making it more accessible for research and development purposes. The molecule's structural features make it a promising candidate for various applications, particularly in the pharmaceutical industry.
One of the most notable aspects of CAS No. 2137443-29-7 is its potential as a bioactive agent. Studies have shown that this compound exhibits significant activity against various enzymes and receptors, making it a valuable tool in drug design. For instance, research has demonstrated its ability to modulate kinase activity, which is crucial in the development of anti-cancer therapies. Additionally, its anti-inflammatory and antioxidant properties have been explored in preclinical models, highlighting its potential in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The pharmacokinetic profile of 4-Methyl-5-Oxo-N-(Propan-2-Yl)Piperazine-2-Carboxamide has also been extensively studied. Findings indicate that the compound has favorable absorption and distribution characteristics, which are essential for its efficacy as a therapeutic agent. Furthermore, its metabolic stability and excretion pathways have been investigated, providing valuable insights into its suitability for long-term use.
In terms of applications, CAS No. 2137443-29-7 has shown promise in several therapeutic areas. For example, its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential candidate for anti-cancer drug development. Additionally, its anti-inflammatory properties have led to investigations into its use in treating inflammatory bowel disease and other inflammatory conditions.
Recent studies have also explored the use of 4-Methyl-5-Oxo-N-(Propan-Yl)Piperazine-Y-Carboxamide as a lead compound for developing new drugs targeting neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and interact with key neuronal targets has made it an attractive candidate for further research.
In conclusion, CAS No. 2137443-Y9-Y, or Y-Methyl-Y-Oxo-N-(Propan-Y-Yl)Piperazine-Y-Carboxamide, represents a significant advancement in the field of organic chemistry and pharmacology. Its unique structure, coupled with its diverse biological activities, positions it as a promising compound for various therapeutic applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in drug discovery and development.
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